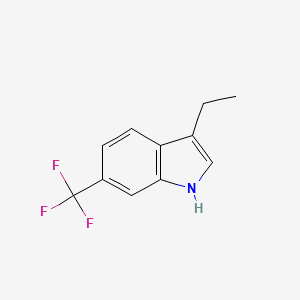

3-ethyl-6-(trifluoromethyl)-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Advanced Chemical Science and Heterocyclic Systems

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical science. wikipedia.org Its rigid, planar structure and electron-rich nature make it an ideal framework for the development of a wide array of functional molecules. bhu.ac.in The indole nucleus is a common feature in many biologically active compounds, including the amino acid tryptophan, the neurotransmitter serotonin, and a vast number of alkaloids and pharmaceuticals. wikipedia.org

In medicinal chemistry, indole derivatives have been extensively explored and developed as therapeutic agents for a multitude of diseases. rsc.org The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for effective binding to biological targets like enzymes and receptors. This has led to the development of indole-based drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.

The chemical reactivity of the indole ring, particularly the nucleophilicity of the C3 position, provides a facile handle for the introduction of various substituents, enabling the creation of large libraries of compounds for drug discovery and materials science research. bhu.ac.in The indole scaffold's importance is underscored by the continuous development of novel synthetic methodologies aimed at its efficient and regioselective functionalization.

Strategic Importance of Trifluoromethyl and Ethyl Substituents in Modulating Reactivity and Electronic Properties

The introduction of specific substituents onto the indole scaffold is a key strategy for modulating its physicochemical and biological properties. The trifluoromethyl (-CF3) group and the ethyl (-CH2CH3) group, as present in 3-ethyl-6-(trifluoromethyl)-1H-indole, are of particular strategic importance.

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and steric profile. researchgate.net Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, significantly alters the electronic distribution within the indole ring. Placing a -CF3 group at the C6 position, as in the target molecule, is expected to decrease the electron density of the benzene portion of the indole, thereby influencing its reactivity in electrophilic aromatic substitution reactions.

Furthermore, the trifluoromethyl group can enhance several key properties of a drug candidate. It is known to increase lipophilicity, which can improve membrane permeability and oral bioavailability. nih.gov The metabolic stability of a molecule is often enhanced by the presence of a -CF3 group, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. nih.gov This increased stability can lead to a longer half-life in the body.

The combination of a strong electron-withdrawing group on the benzene ring and a lipophilic alkyl group on the pyrrole ring creates a molecule with a unique set of properties, making 3-ethyl-6-(trifluoromethyl)-1H-indole an interesting candidate for further investigation.

Research Trajectories for Novel Indole Derivatives, including 3-ethyl-6-(trifluoromethyl)-1H-indole

Current research in the field of indole chemistry is focused on the development of novel derivatives with enhanced or unique properties for a variety of applications. A significant area of investigation is the synthesis of indoles with specific substitution patterns that are difficult to achieve through traditional methods. This includes the development of new catalytic systems for the regioselective functionalization of the indole core. nih.gov

The synthesis of trifluoromethylated indoles is an active area of research, driven by the beneficial effects of the -CF3 group in drug discovery. researchgate.netresearchgate.net Researchers are exploring new and more efficient methods for introducing this group into the indole scaffold. researchgate.net Similarly, the development of novel methods for the C3-alkylation of indoles continues to be a focus of synthetic chemists. nih.govnih.gov

While specific research on 3-ethyl-6-(trifluoromethyl)-1H-indole is not extensively documented in publicly available literature, its structure suggests it would be of interest in several research contexts. Given the prevalence of substituted indoles in medicinal chemistry, this compound could be a candidate for screening in various biological assays, particularly those targeting neurological or inflammatory pathways, where indole derivatives have shown promise. google.com

The unique electronic and steric properties conferred by the ethyl and trifluoromethyl groups make this molecule a valuable probe for structure-activity relationship (SAR) studies. By comparing its biological activity to that of other similarly substituted indoles, researchers can gain insights into the specific structural requirements for a desired pharmacological effect.

Future research on 3-ethyl-6-(trifluoromethyl)-1H-indole would likely involve its synthesis, full characterization of its chemical and physical properties, and evaluation of its biological activity in a range of in vitro and in vivo models. The development of efficient and scalable synthetic routes to this and related compounds will be crucial for enabling such investigations.

Properties

Molecular Formula |

C11H10F3N |

|---|---|

Molecular Weight |

213.20 g/mol |

IUPAC Name |

3-ethyl-6-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C11H10F3N/c1-2-7-6-15-10-5-8(11(12,13)14)3-4-9(7)10/h3-6,15H,2H2,1H3 |

InChI Key |

UZBBRBCFUBGMLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 6 Trifluoromethyl 1h Indole and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies for Complex Indole (B1671886) Systems

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For a complex indole system like 3-ethyl-6-(trifluoromethyl)-1H-indole, this process identifies key bonds that can be disconnected to reveal plausible synthetic pathways.

Two primary disconnection strategies are considered for the 3-ethyl-6-(trifluoromethyl)-1H-indole scaffold:

Functionalization of a Pre-formed Indole Core: The most straightforward disconnection is breaking the C3-ethyl bond. This suggests a late-stage functionalization approach where the ethyl group is added to a pre-existing 6-(trifluoromethyl)-1H-indole nucleus. This strategy relies on the known reactivity of the indole C3 position towards electrophiles.

Construction of the Indole Ring: A more fundamental disconnection involves breaking the bonds of the pyrrole (B145914) ring, typically the N1-C2 and C3-C3a bonds. This approach points towards classical indole syntheses where the ring is constructed from a substituted aniline (B41778) precursor. For the target molecule, this would involve a starting material like 4-amino-3-iodobenzotrifluoride (B61637) or a related substituted aniline, which already contains the trifluoromethyl group at the desired position. Subsequent reactions would then form the five-membered ring with the ethyl group at C3. Well-known named reactions like the Fischer, Larock, or Bischler indole syntheses are conceptual starting points for this strategy.

Modern Catalytic Approaches to Indole Core Construction

The construction of the indole core has been significantly advanced by the development of modern catalytic methods. These approaches offer greater efficiency, functional group tolerance, and regioselectivity compared to classical methods.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a powerful tool for constructing the indole nucleus, particularly for molecules like 3-ethyl-6-(trifluoromethyl)-1H-indole. The Larock indole synthesis, for instance, is a one-pot palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edusynarchive.com To synthesize a precursor for the target molecule, 2-iodo-4-(trifluoromethyl)aniline could be reacted with an alkyne like 1-butyne. The trifluoromethyl group on the aniline ring can influence the regioselectivity of the cyclization. researchgate.net

Another prominent palladium-catalyzed strategy involves Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. nih.govwikipedia.org This two-step sequence is highly versatile. For example, 2-bromo-4-(trifluoromethyl)aniline (B1203737) can be coupled with propyne (B1212725) or butyne to generate an intermediate that, upon cyclization, yields the desired indole core. nih.gov Heck coupling reactions have also been adapted in domino approaches to synthesize related fluorinated styrenes, which can be precursors to indole systems. nih.gov

Recent developments have focused on creating diverse trifluoromethyl-containing indoles through palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, showcasing the versatility of palladium in complex annulation reactions. nih.govrsc.orgrsc.org

| Palladium-Catalyzed Method | Precursors | Key Features |

| Larock Indole Synthesis | ortho-iodoaniline, internal alkyne | One-pot reaction, good for 2,3-disubstituted indoles. wikipedia.orgub.edu |

| Sonogashira Coupling/Cyclization | ortho-haloaniline, terminal alkyne | Two-step process, versatile, compatible with various functional groups. nih.govwikipedia.org |

| Heck-type Domino Reaction | iodoarenes, fluorinated alkenes | Avoids gaseous reagents, forms key C-C bonds. nih.gov |

| Alkene Functionalization | unactivated alkenes, trifluoroacetimidoyl chlorides | Forms diverse indole/indoline structures through annulation. nih.govrsc.org |

Copper-Mediated Transformations and C-H Activation

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for indole synthesis and functionalization. Copper catalysts can mediate intramolecular C-H amination reactions, providing a direct route to the indole nucleus from appropriately substituted anilines. Furthermore, copper catalysis is effective for direct trifluoromethylation of the indole ring via C-H activation, often using reagents like CF3SO2Na. mdpi.com

Recent studies have demonstrated the synthesis of C-2 trifluoromethylated indolinyl ketones through a copper-catalyzed cyclization between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones. rsc.org This highlights copper's utility in radical-mediated processes for building complex fluorinated heterocycles. While direct synthesis of the target molecule via these specific methods is not explicitly detailed, the principles of copper-mediated cyclization and C-H functionalization are highly relevant for constructing the 6-(trifluoromethyl)-1H-indole core. acs.orgnih.gov

Organocatalytic and Asymmetric Synthesis of Indole Derivatives

Organocatalysis utilizes small organic molecules to catalyze reactions, offering a metal-free approach to synthesis. In the context of indoles, chiral organocatalysts, such as phosphoric acids or squaramides, are particularly adept at controlling enantioselectivity. researchgate.netrsc.org These catalysts can activate substrates for asymmetric Friedel-Crafts alkylations or Michael additions. researchgate.net

For instance, the reaction of an indole with a trifluoromethyl ketone can be catalyzed by a chiral organocatalyst to produce a chiral alcohol. researchgate.net While the target molecule, 3-ethyl-6-(trifluoromethyl)-1H-indole, is achiral, these asymmetric methods are crucial for synthesizing chiral derivatives that are often of pharmaceutical interest. The development of organocatalytic methods for the asymmetric synthesis of trifluoromethylated amines and related structures showcases the power of this approach in creating complex, enantioenriched molecules from imine precursors. nih.govacs.orgnih.gov

Regioselective Functionalization of the Indole Nucleus

Once the 6-(trifluoromethyl)-1H-indole core is synthesized, the final step in the retrosynthetic plan is the regioselective introduction of the ethyl group at the C3 position. The electronic properties of the indole ring, influenced by the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring, direct this functionalization. researchgate.net

Strategies for 3-Position Functionalization

The C3 position of indole is the most nucleophilic and is highly susceptible to electrophilic substitution. This inherent reactivity provides a reliable pathway for introducing the ethyl substituent. acs.org

A common and effective method is a two-step Friedel-Crafts acylation followed by reduction. The 6-(trifluoromethyl)-1H-indole nucleus can be reacted with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid to install an acetyl group regioselectively at the C3 position. Subsequent reduction of the resulting ketone, using reagents such as lithium aluminum hydride (LiAlH4) or through a Wolff-Kishner or Clemmensen reduction, converts the acetyl group into the desired ethyl group.

Direct alkylation of indoles at the C3 position is also possible using catalysts like tris(pentafluorophenyl)borane, B(C6F5)3, which can activate amine-based alkylating agents. nih.gov This metal-free approach offers a complementary strategy for direct C-C bond formation at the indole C3 position. beilstein-journals.orgmdpi.com

| Reaction Type | Reagents | Intermediate | Outcome |

| Friedel-Crafts Acylation/Reduction | 1. Acetyl chloride, Lewis Acid 2. LiAlH4 or similar reducing agent | 3-acetyl-6-(trifluoromethyl)-1H-indole | High yield, regioselective C3-ethylation. |

| Direct C3 Alkylation | Amine-based alkylating agent, B(C6F5)3 catalyst | N/A | Metal-free C-C bond formation. nih.gov |

Methods for 6-Position Trifluoromethylation and Other Aryl Substitutions

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. However, direct electrophilic substitution on the indole's benzene ring (the carbocyclic ring) is challenging because the pyrrole ring is vastly more reactive, with the C3 position being the most nucleophilic. wikipedia.org Consequently, functionalization at the 6-position typically relies on strategies that build the indole ring from an already substituted benzene precursor.

One effective route involves the synthesis of ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate from precursors like 3-nitro-4-chlorobenzotrifluoride. thieme-connect.com In this approach, the anion of ethyl cyanoacetate (B8463686) displaces the chlorine atom in an aromatic nucleophilic substitution reaction. thieme-connect.com The resulting intermediate then undergoes a reductive cyclization to form the desired 6-substituted indole core. thieme-connect.com This method ensures the CF3 group is precisely located at the 6-position. An alternative starting material, 3-amino-4-bromobenzotrifluoride, can also be used to construct the 6-(trifluoromethyl)indole (B89118) scaffold through a sequence involving carbamate (B1207046) formation, coupling with an acetylene (B1199291) derivative, and subsequent cyclization. thieme-connect.comresearchgate.net

Direct trifluoromethylation of the indole nucleus is an area of active research, often employing radical-based methods. Reagents such as sodium trifluoromethylsulfinate (CF3SO2Na, the Langlois reagent) can generate trifluoromethyl radicals, which can then add to the indole ring. vu.nlvu.nlresearchgate.net These reactions are frequently initiated photochemically or with an oxidizing agent. vu.nlresearchgate.net While these methods offer a more direct path, they often suffer from a lack of regioselectivity, with a strong preference for substitution at the more electron-rich C2 or C3 positions of the pyrrole ring rather than the C6 position. rsc.org

For other aryl substitutions on the benzene portion of the indole, similar strategies apply. Halogenated indoles serve as versatile intermediates for introducing a variety of functional groups via transition-metal-catalyzed cross-coupling reactions. Substitutions at the 5- and 6-positions can be incorporated to produce a range of functionalized indoles. acs.org However, the nucleophilicity of the indole must be considered, as strongly electron-withdrawing groups on the benzene ring can impede certain reactions. acs.org

Table 1: Comparison of Trifluoromethylation Strategies for the Indole Scaffold

| Method | Typical Reagents | Primary Target Position(s) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Indole construction from pre-functionalized benzene | 3-Nitro-4-chlorobenzotrifluoride; 3-Amino-4-bromobenzotrifluoride | C4, C5, C6, or C7 (as per precursor) | Excellent regiocontrol for the benzene ring. thieme-connect.com | Requires multi-step synthesis; precursor availability. |

| Direct Radical Trifluoromethylation | CF3SO2Na (Langlois reagent); Togni reagents; Umemoto reagents vu.nlrsc.org | C2, C3 rsc.org | Direct C-H functionalization; fewer steps. | Poor regioselectivity for the C6 position; often requires specific blocking of C2/C3. rsc.org |

Flow Chemistry and Green Synthesis Principles in Indole Derivatization

The synthesis of indole derivatives is increasingly being optimized through the adoption of flow chemistry and green chemistry principles, which aim to enhance efficiency, safety, and environmental sustainability.

Flow Chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. mdpi.comnih.gov In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for indole syntheses that can be highly exothermic or involve hazardous intermediates. acs.org Classic methods like the Fischer, Heumann, and Hemetsberger–Knittel indole syntheses have been successfully adapted to flow processes, often resulting in significantly shorter reaction times, higher yields, and purer products that may not require chromatographic purification. mdpi.comacs.org The enhanced safety of flow systems is a major benefit, especially when handling toxic gaseous reagents like carbon monoxide, as the small reactor volume and efficient gas-liquid mixing minimize risks. galchimia.com

Table 2: Comparison of Batch vs. Flow Synthesis for the Heumann Indole Process

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Longer (hours) | Shorter (minutes). acs.org |

| Overall Yield | Moderate | Significantly improved (e.g., >2-fold increase). acs.org |

| Process Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reaction volumes and superior temperature control. acs.org |

| Purification | Often requires silica (B1680970) gel chromatography | Products can often be obtained in high purity without chromatography. acs.org |

Green Synthesis Principles provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. sekisuidiagnostics.com These principles are highly relevant to indole derivatization:

Waste Prevention: Designing syntheses to minimize byproducts. Catalytic processes, such as palladium-catalyzed C-H activation, are preferred over stoichiometric reagents. bridgew.edunih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov

Safer Solvents and Auxiliaries: The use of environmentally benign solvents is encouraged. For instance, ionic liquids have been employed as recyclable solvents in the Fischer indole synthesis under flow conditions. akjournals.com Efforts are also made to use water or bio-derived solvents where possible. researchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. bridgew.edu The use of energy sources like microwaves or photocatalysis can reduce reaction times and energy consumption compared to conventional heating. vu.nl

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. bridgew.edunih.gov Modern synthetic routes aim for direct C-H functionalization to circumvent this issue.

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. bridgew.edu Metal-free catalytic systems are also being developed as a greener alternative. rsc.org

The integration of flow chemistry inherently supports several green chemistry principles by improving energy efficiency, enhancing safety, and often reducing solvent usage and waste generation, making it a powerful tool for the sustainable synthesis of 3-ethyl-6-(trifluoromethyl)-1H-indole and other complex derivatives. acs.org

Mechanistic Investigations of Reactions Involving 3 Ethyl 6 Trifluoromethyl 1h Indole

Electrophilic Aromatic Substitution Mechanisms on the Indole (B1671886) Ring

For the indole nucleus, electrophilic attack preferentially occurs at the C3 position. This preference is explained by the relative stability of the potential cationic intermediates. Attack at C3 allows the positive charge to be delocalized over the benzene (B151609) ring and the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule. ic.ac.uk In the case of 3-ethyl-6-(trifluoromethyl)-1H-indole, the C3 position is already substituted. Therefore, electrophilic attack would be directed to other positions on the ring, primarily the C2 position of the pyrrole (B145914) ring or positions on the benzene ring, influenced by the directing effects of the existing substituents.

Recent mechanistic studies on the nitration of N-protected indoles have proposed the formation of a four-member ring transition state. nih.gov In a non-acidic protocol using trifluoroacetyl nitrate (B79036), the reaction is thought to proceed through an initial interaction between the indole and the nitrating agent, leading to a transition state that then collapses to the product by eliminating trifluoroacetic acid. nih.gov This pathway avoids strongly acidic conditions that can lead to polymerization and other side reactions with sensitive indole substrates. nih.gov

Nucleophilic Additions and Rearrangement Pathways in Indole Chemistry

While the indole ring is electron-rich and typically undergoes electrophilic substitution, its derivatives can participate in nucleophilic reactions through the formation of specific intermediates. For 3-substituted indoles, such as 3-ethyl-6-(trifluoromethyl)-1H-indole, the formation of a reactive alkylideneindolenine (or 3-indolenine) intermediate is a key pathway. rsc.org This intermediate can be generated by the elimination of a suitable leaving group from the ethyl side chain under either acidic or basic conditions. The resulting exocyclic double bond is highly electrophilic and susceptible to attack by a wide range of nucleophiles, providing a versatile method for introducing functionality at the C3-alkyl position. rsc.org

Furthermore, the indole nitrogen can itself act as a nucleophile in N-alkylation reactions. mdpi.com However, the weak nucleophilicity of the indole nitrogen often leads to competitive C-alkylation, particularly at the more nucleophilic C3 position. mdpi.com For N-alkylation to occur selectively, the C3 position is often blocked, or specific reaction conditions are employed. In 3-ethyl-6-(trifluoromethyl)-1H-indole, the presence of the C3-ethyl group sterically and electronically disfavors further C3-functionalization, potentially increasing the likelihood of N-centered nucleophilic behavior compared to unsubstituted indole.

Exploration of Reaction Intermediates and Transition States in Indole Synthesis

The pathways of indole reactions are dictated by the stability of the intermediates and the energy of the transition states leading to them. As discussed, the key intermediate in electrophilic aromatic substitution is the arenium ion (sigma complex). wikipedia.org The stability of this cation determines the regioselectivity of the reaction, with the intermediate for C3-substitution being the most stable for an unsubstituted indole. ic.ac.uk

In reactions involving the 3-ethyl group, the alkylideneindolenine is a crucial reactive intermediate. rsc.org This non-aromatic species contains an iminium ion moiety within the five-membered ring, rendering the exocyclic carbon highly electrophilic and ready to react with nucleophiles.

Computational studies have provided insight into the transition states of these reactions. For instance, in the electrophilic nitration of N-Boc indole, a four-member ring transition state has been proposed based on density functional theory (DFT) calculations. nih.gov This contrasts with the classical open sigma-complex model and suggests that the specific electrophile and reaction conditions can significantly alter the reaction pathway.

| Reaction Type | Key Intermediate | Key Transition State Feature | Reference |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Formation of a new C-E bond, charge delocalization | wikipedia.orgic.ac.uk |

| Nucleophilic Addition to C3-substituent | Alkylideneindolenine | Elimination of a leaving group to form an exocyclic double bond | rsc.org |

| Electrophilic Nitration (non-acidic) | (Not explicitly a stable intermediate) | Proposed four-member ring involving the indole, anhydride (B1165640), and nitrate | nih.gov |

Role of the Trifluoromethyl Group in Modulating Reaction Pathways and Electronic Structure

The trifluoromethyl (CF3) group is a strongly electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. lkouniv.ac.in Its effect is primarily transmitted through the sigma framework (inductive effect), rather than through resonance. The presence of the CF3 group at the C6 position of 3-ethyl-6-(trifluoromethyl)-1H-indole has profound consequences for the molecule's electronic structure and reactivity.

Deactivation of the Benzene Ring : The CF3 group strongly deactivates the benzene ring towards electrophilic aromatic substitution. lkouniv.ac.in Any electrophilic attack on this ring would be significantly slower compared to unsubstituted indole. The inductive withdrawal of electron density makes the ring less nucleophilic. According to the principles of EAS on substituted benzenes, the CF3 group is a meta-director. lkouniv.ac.in

Electronic Influence on Reaction Pathways : The CF3 group can direct the outcome of reactions by altering the electronic properties of potential intermediates. In gold-catalyzed reactions of internal trifluoromethylated alkynes, for example, the CF3 moiety functions through an inductive mechanism to direct the regioselectivity of a nucleophilic attack. acs.orgacs.org A similar electronic influence can be expected in reactions involving the 3-ethyl-6-(trifluoromethyl)-1H-indole scaffold, potentially affecting the stability of cationic intermediates and the regioselectivity of reactions.

The N-trifluoromethyl group has been shown to be remarkably robust, tolerating both strong bases and elevated temperatures, highlighting the stability that fluorine substitution can impart to a molecule. thieme-connect.com This stability is a key feature in the utility of trifluoromethylated compounds in various applications.

Kinetic and Thermodynamic Studies of Novel Indole Transformations

Detailed kinetic and thermodynamic studies on reactions involving 3-ethyl-6-(trifluoromethyl)-1H-indole specifically are not widely available in the literature. However, mechanistic investigations of related indole systems provide a framework for understanding these parameters.

Thermodynamic studies , often supported by computational chemistry, focus on the relative energies of reactants, intermediates, transition states, and products. For example, the proposed mechanism for the nitration of N-Boc indole was supported by calculating the free energies (in kcal/mol) of the species involved, demonstrating the thermodynamic feasibility of the proposed pathway. nih.gov

| Species / State | Description | Calculated Relative Free Energy (kcal/mol) |

| A | Trifluoroacetyl nitrate (active electrophile) | (Reference) |

| B | Four-member ring transition state | (Calculated) |

| Product | N-Boc-3-nitroindole + Trifluoroacetic acid | (Calculated) |

| Table based on the reaction pathway for N-Boc indole nitration as described in source nih.gov. |

Kinetic studies would involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law and activation parameters (like activation energy, E_a). Such studies could quantitatively assess the impact of the 3-ethyl and 6-trifluoromethyl substituents. For example, kinetic experiments would be expected to show a significantly slower rate for electrophilic substitution on the benzene ring of 3-ethyl-6-(trifluoromethyl)-1H-indole compared to indole itself, confirming the deactivating effect of the CF3 group.

Theoretical and Computational Chemistry Studies of 3 Ethyl 6 Trifluoromethyl 1h Indole

Electronic Structure Calculations and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding how a molecule interacts with other chemical species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For 3-ethyl-6-(trifluoromethyl)-1H-indole, the electronic structure is influenced by the interplay of its constituent groups. The indole (B1671886) ring system is inherently electron-rich. The ethyl group at the C3 position is a weak electron-donating group, which can further increase the electron density of the pyrrole (B145914) ring. Conversely, the trifluoromethyl (-CF₃) group at the C6 position is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.

Electronic structure calculations, typically performed using ab initio or Density Functional Theory (DFT) methods, can precisely determine the energies and shapes of these frontier orbitals.

Highest Occupied Molecular Orbital (HOMO): The HOMO of 3-ethyl-6-(trifluoromethyl)-1H-indole is expected to be primarily localized on the electron-rich indole nucleus, particularly the pyrrole moiety. This localization indicates that the initial site of electrophilic attack would likely occur on the indole ring.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to have significant contributions from the benzene (B151609) ring, influenced by the electron-withdrawing trifluoromethyl group. This distribution suggests that the molecule would accept electrons during nucleophilic reactions, potentially involving the aromatic system.

Table 1: Calculated Frontier Molecular Orbital Properties for 3-ethyl-6-(trifluoromethyl)-1H-indole Note: These are representative values based on typical DFT calculations for similar aromatic heterocycles and are presented for illustrative purposes.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -5.85 | Indole Ring (Pyrrole Moiety) |

| LUMO | -1.20 | Indole Ring (Benzene Moiety, -CF₃ Group) |

| HOMO-LUMO Gap (ΔE) | 4.65 | - |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it invaluable for elucidating reaction mechanisms. mdpi.com By calculating the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction pathway. researchgate.netunimib.it

For 3-ethyl-6-(trifluoromethyl)-1H-indole, DFT can be employed to study various reactions, such as electrophilic aromatic substitution, which is characteristic of indole chemistry. For instance, the mechanism of nitration or halogenation could be explored. The calculations would involve:

Geometry Optimization: The structures of the reactant (3-ethyl-6-(trifluoromethyl)-1H-indole), the electrophile, any intermediates (like a sigma complex), the transition states, and the final product are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactant and intermediate or product.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface. They also provide the zero-point vibrational energies for more accurate energy calculations.

These studies can predict the regioselectivity of a reaction. For this molecule, DFT could determine whether an electrophile would preferentially add to the C2, C4, C5, or C7 position of the indole nucleus, and explain the preference based on the calculated activation barriers. The strong electron-withdrawing nature of the -CF₃ group at C6 is expected to deactivate the benzene ring towards electrophilic attack, suggesting that reactions will likely occur on the pyrrole ring.

Table 2: Hypothetical DFT-Calculated Activation Energies for Electrophilic Bromination of 3-ethyl-6-(trifluoromethyl)-1H-indole Note: The data is illustrative and represents typical outcomes for such a reaction, showing the relative reactivity of different positions.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Kinetic Favorability |

|---|---|---|

| C2 | 15.2 | Moderate |

| C4 | 18.5 | Low |

| C5 | 20.1 | Very Low |

| C7 | 17.9 | Low |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics methods like DFT are excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. mdpi.com

For 3-ethyl-6-(trifluoromethyl)-1H-indole, MD simulations can provide insights into:

Conformational Flexibility: The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the ethyl group to the indole C3 position. MD simulations can map the rotational energy landscape and determine the most stable conformations (rotamers) and the energy barriers between them.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute. It can characterize the hydrogen bonding potential of the indole N-H group and the hydrophobic interactions involving the ethyl and trifluoromethyl groups.

Intermolecular Interactions: If studying the interaction with a biological target like a protein receptor, MD simulations can model the binding process. mdpi.com These simulations can assess the stability of the ligand-protein complex over time, identify key interacting residues, and calculate binding free energies, which are crucial for drug design. nih.gov

Analysis of MD trajectories often involves calculating metrics such as the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize solvation shells.

Table 3: Typical Parameters for an MD Simulation of 3-ethyl-6-(trifluoromethyl)-1H-indole in a Water Box Note: This table outlines a standard setup for a GROMACS or AMBER simulation.

| Parameter | Value / Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| Box Type | Cubic, periodic boundary conditions |

| Simulation Time | 100 nanoseconds (ns) |

| Temperature | 300 K (controlled by thermostat) |

| Pressure | 1 bar (controlled by barostat) |

| Time Step | 2 femtoseconds (fs) |

Computational Prediction of Spectroscopic Signatures for Research Validation

Computational chemistry can accurately predict various spectroscopic properties of molecules. These predictions are vital for validating experimental data, aiding in the structural elucidation of newly synthesized compounds, and interpreting complex spectra. mdpi.com

For 3-ethyl-6-(trifluoromethyl)-1H-indole, several spectroscopic signatures can be calculated:

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with high accuracy. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm the molecular structure.

Vibrational (IR and Raman) Spectroscopy: By performing frequency calculations, the vibrational modes of the molecule can be determined. These correspond to the peaks observed in infrared (IR) and Raman spectra. Predicted spectra can help assign experimental peaks to specific molecular motions, such as N-H stretching, C-F stretching, or aromatic ring vibrations.

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. These transitions correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum, allowing for the prediction of the maximum absorption wavelength (λmax).

A strong correlation between the computationally predicted and experimentally measured spectra provides high confidence in the assigned structure of the synthesized compound. nih.gov

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for 3-ethyl-6-(trifluoromethyl)-1H-indole Note: Experimental values are hypothetical and provided for the purpose of demonstrating the validation process.

| Spectroscopic Data | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (N-H proton, ppm) | 8.15 | 8.12 |

| ¹³C NMR (CF₃ carbon, ppm) | 124.5 (quartet) | 124.2 (quartet) |

| IR Frequency (N-H stretch, cm⁻¹) | 3450 | 3445 |

| UV-Vis λmax (nm) | 285 | 288 |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Insights into Chemical and Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov These models are fundamental in medicinal chemistry and toxicology for predicting the activity of new compounds and providing insights into the mechanisms of interaction. nih.gov

To build a QSAR model that includes 3-ethyl-6-(trifluoromethyl)-1H-indole, one would first need a dataset of structurally related indole derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity). For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can be:

Physicochemical: Such as the logarithm of the octanol-water partition coefficient (LogP), molecular weight (MW), and molar refractivity (MR).

Electronic: Such as dipole moment, HOMO/LUMO energies, and atomic charges derived from quantum chemical calculations.

Topological: Descriptors that describe the connectivity and shape of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates the descriptors to the observed activity. youtube.com

Activity = f(Descriptor₁, Descriptor₂, ...)

By including 3-ethyl-6-(trifluoromethyl)-1H-indole in such a study, its contribution to the model can be analyzed. The model might reveal, for example, that the presence of a bulky, lipophilic trifluoromethyl group at the C6 position is positively correlated with activity, offering mechanistic clues that this group may be interacting with a hydrophobic pocket in a biological target.

Table 5: Selected Molecular Descriptors Calculated for a QSAR Study of Indole Derivatives Note: Values for analogs are hypothetical and chosen to illustrate a typical dataset.

| Compound | Molecular Weight (g/mol) | Calculated LogP | HOMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 3-ethyl-1H-indole | 145.20 | 2.85 | -5.40 | 2.05 |

| 3-ethyl-6-(trifluoromethyl)-1H-indole | 213.20 | 3.95 | -5.85 | 3.50 |

| 3-ethyl-6-chloro-1H-indole | 179.65 | 3.40 | -5.65 | 2.90 |

Exploration of 3 Ethyl 6 Trifluoromethyl 1h Indole As a Chemical Scaffold and Building Block

Derivatization Strategies for Novel Heterocyclic Architectures

The 3-ethyl-6-(trifluoromethyl)-1H-indole scaffold offers multiple reactive sites for derivatization, enabling the synthesis of a diverse range of novel heterocyclic architectures. The indole (B1671886) nitrogen (N1), the C2 position, and the aromatic ring (C4, C5, C7) are all amenable to functionalization through various organic reactions.

Key derivatization strategies include:

N-Functionalization: The indole nitrogen can be readily alkylated, arylated, or acylated. N-amination, for instance, has been demonstrated on the related ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, which can then be reacted with isocyanates to yield N-aminoindole ureas. researchgate.net This suggests that 3-ethyl-6-(trifluoromethyl)-1H-indole could similarly be a precursor to a variety of N-substituted derivatives.

C2-Lithiation: Directed metalation at the C2 position, followed by quenching with electrophiles, is a powerful tool for introducing substituents adjacent to the nitrogen atom.

Electrophilic Substitution: The electron-rich pyrrole (B145914) ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring may influence the regioselectivity.

Transition Metal-Catalyzed Cross-Coupling: Positions on the benzene ring could be functionalized with halides to participate in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. acs.org

These derivatization strategies open avenues to complex heterocyclic systems with potential applications in drug discovery and materials science.

Table 1: Potential Derivatization Reactions for 3-ethyl-6-(trifluoromethyl)-1H-indole

| Position | Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|---|

| N1 | Alkylation | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-3-ethyl-6-(trifluoromethyl)-1H-indoles |

| N1 | Arylation | Aryl halide, Cu or Pd catalyst | 1-Aryl-3-ethyl-6-(trifluoromethyl)-1H-indoles |

| N1 | Acylation | Acyl chloride, Base (e.g., Pyridine) | 1-Acyl-3-ethyl-6-(trifluoromethyl)-1H-indoles |

| C2 | Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (e.g., R-X) | 2-Substituted-3-ethyl-6-(trifluoromethyl)-1H-indoles |

| C4, C5, C7 | Halogenation | NBS, NCS | Halo-substituted 3-ethyl-6-(trifluoromethyl)-1H-indoles |

| C4, C5, C7 | Cross-Coupling (from halo-derivative) | Boronic acid, Pd catalyst (Suzuki) | Aryl/heteroaryl-substituted 3-ethyl-6-(trifluoromethyl)-1H-indoles |

Application in the Synthesis of Complex Natural Product Analogues (Academic Interest)

Indole alkaloids are a vast and structurally diverse class of natural products, many of which possess significant biological activities. bohrium.comsemanticscholar.org The synthesis of analogues of these natural products is a key strategy in medicinal chemistry to improve their therapeutic properties and to explore structure-activity relationships.

The 3-ethyl-6-(trifluoromethyl)-1H-indole scaffold is an attractive starting point for the synthesis of natural product analogues. nih.gov The ethyl group at the C3 position mimics the common tryptamine (B22526) side chain found in many indole alkaloids. The trifluoromethyl group at the C6 position can impart desirable properties such as increased lipophilicity and resistance to metabolic degradation, which are often sought after in drug development. nih.gov

While direct examples of the use of 3-ethyl-6-(trifluoromethyl)-1H-indole in the total synthesis of natural product analogues are not prominent in the literature, its potential is evident. For example, it could serve as a key building block for analogues of tryptamine-derived alkaloids where the trifluoromethyl group could enhance biological activity or pharmacokinetic profiles. The synthesis of such analogues would be of significant academic interest to probe the effects of fluorination on the biological targets of these natural products.

Development of Chemical Probes and Ligands for Molecular Target Identification Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.govnih.gov The identification of the molecular targets of bioactive compounds is a crucial step in drug discovery. nih.govresearchgate.net The indole scaffold is frequently used in the design of chemical probes due to its ability to participate in various intermolecular interactions.

The 3-ethyl-6-(trifluoromethyl)-1H-indole core can be elaborated into chemical probes for molecular target identification. escholarship.orgchemicalprobes.org For instance, derivatization at the N1 or C2 positions could be used to introduce a photoreactive group, such as a diazirine, and an affinity tag, such as biotin (B1667282) or a click chemistry handle. Such probes would allow for photoaffinity labeling experiments to identify the binding partners of ligands derived from this scaffold. The trifluoromethyl group can also serve as a useful spectroscopic marker in certain analytical techniques.

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of molecules into ordered structures. Indole derivatives are known to participate in self-assembly through hydrogen bonding (via the N-H group) and π-π stacking interactions between the aromatic rings.

Integration into Advanced Materials Science Research (e.g., fluorophores, chemosensors)

Indole derivatives have been extensively investigated for their applications in materials science, particularly as fluorophores and chemosensors. bohrium.comnih.govrsc.org The photophysical properties of the indole ring can be modulated by the introduction of electron-donating and electron-withdrawing groups. beilstein-journals.orgmdpi.com

The 3-ethyl-6-(trifluoromethyl)-1H-indole scaffold is well-suited for the development of advanced materials. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the electronic structure of the indole ring. mdpi.com This can be exploited in the design of "push-pull" fluorophores, where an electron-donating group is introduced at another position of the indole to create a molecule with a large dipole moment and interesting photophysical properties, such as solvatochromism. researchgate.net

Furthermore, the indole scaffold can be functionalized with specific recognition moieties to create chemosensors for the detection of ions or small molecules. bohrium.comsemanticscholar.org The change in the fluorescence or absorption properties of the indole core upon binding of an analyte can be used for sensing applications. The 3-ethyl-6-(trifluoromethyl)-1H-indole scaffold provides a robust and tunable platform for the development of novel fluorophores and chemosensors. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies for Research

High-Resolution Mass Spectrometry in Reaction Monitoring and Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic molecules, offering precise mass measurements that allow for the determination of elemental compositions. When applied to the study of 3-ethyl-6-(trifluoromethyl)-1H-indole, HRMS, particularly when coupled with techniques like electrospray ionization (ESI), serves a dual purpose: confirming the molecular identity and monitoring the progress of its synthesis.

In a typical synthetic route, HRMS can be used to track the consumption of reactants and the formation of intermediates and the final product in real-time. The high mass accuracy, typically within 5 ppm, allows for the confident differentiation between the desired product and potential side products, even those with very similar nominal masses. For instance, in the synthesis of indole (B1671886) derivatives, HRMS is instrumental in confirming the successful incorporation of substituents and in identifying byproducts from competing reaction pathways. acs.org

Pathway elucidation for the formation or degradation of 3-ethyl-6-(trifluoromethyl)-1H-indole can also be achieved using HRMS coupled with tandem mass spectrometry (MS/MS). By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation pattern is generated. This pattern provides a structural fingerprint, revealing information about the connectivity of the ethyl and trifluoromethyl groups to the indole core. The analysis of these fragments helps in understanding the molecule's stability and can be used to propose mechanisms for its formation or decomposition under specific conditions.

Table 1: Illustrative HRMS Data for 3-ethyl-6-(trifluoromethyl)-1H-indole

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀F₃N |

| Exact Mass (Monoisotopic) | 229.0765 |

| Measured m/z [M+H]⁺ | 229.0763 |

| Mass Accuracy | < 5 ppm |

| Ionization Mode | ESI+ |

Note: The data in this table is theoretical and for illustrative purposes.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics and Mechanistic Details

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. ipb.pt For 3-ethyl-6-(trifluoromethyl)-1H-indole, standard one-dimensional ¹H and ¹³C NMR spectra provide primary evidence for its structure, confirming the presence and connectivity of the ethyl group, the trifluoromethyl group, and the indole ring protons.

Advanced NMR techniques offer deeper insights into the molecule's three-dimensional structure and dynamics. researchgate.net Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively. These experiments are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

For studying structural dynamics and mechanistic details, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect through-space interactions between protons, providing information about their spatial proximity. This can be used to determine the preferred conformation of the ethyl group relative to the indole ring. Furthermore, variable temperature (VT) NMR studies can reveal information about dynamic processes, such as hindered rotation or conformational exchange. In the context of reaction mechanisms, specialized NMR techniques can be used to detect and characterize transient intermediates. scispace.com Dynamic Nuclear Polarization (DNP) is an emerging technique that can significantly enhance NMR sensitivity, which could be particularly useful for studying this compound at low concentrations or for detecting nuclei with low natural abundance. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-ethyl-6-(trifluoromethyl)-1H-indole

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~8.1 | - |

| C2-H | ~7.2 | ~122 |

| C4-H | ~7.8 | ~120 |

| C5-H | ~7.3 | ~118 |

| C7-H | ~7.6 | ~110 |

| CH₂ (ethyl) | ~2.8 | ~18 |

| CH₃ (ethyl) | ~1.3 | ~14 |

| C3 | - | ~115 |

| C3a | - | ~128 |

| C6 | - | ~125 (q, J ≈ 30 Hz) |

| C7a | - | ~136 |

| CF₃ | - | ~124 (q, J ≈ 270 Hz) |

Note: These are predicted values and may vary based on solvent and experimental conditions. The splitting pattern of carbons attached to the CF₃ group is indicated by 'q' for quartet, with typical coupling constants (J).

X-ray Crystallography of Co-crystals or Derivatives for Fundamental Interaction Studies

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystalline solid. scispace.com While obtaining a single crystal of 3-ethyl-6-(trifluoromethyl)-1H-indole suitable for X-ray diffraction might be challenging, forming co-crystals with other molecules (coformers) can be a viable strategy. nih.gov Co-crystallization can improve the crystalline properties of the target compound and allows for the study of specific intermolecular interactions. rsc.org

The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and torsional angles within the 3-ethyl-6-(trifluoromethyl)-1H-indole molecule. More importantly, it would provide a clear picture of the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential halogen bonding or π-π stacking interactions. researchgate.net These fundamental interaction studies are crucial for understanding the physicochemical properties of the solid state, which is vital in fields like materials science and pharmaceuticals. researchgate.net The Cambridge Structural Database (CSD) can be a valuable resource for assessing potential hydrogen bonding patterns between molecules. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. As 3-ethyl-6-(trifluoromethyl)-1H-indole is an achiral molecule (it does not have a stereocenter and possesses a plane of symmetry), it will not exhibit a CD or ORD spectrum.

However, this section would become highly relevant if a chiral center were introduced into the molecule, for instance, by substitution on the ethyl group or by forming a derivative with a chiral auxiliary. In such a hypothetical chiral analog, CD spectroscopy could be used to determine the absolute configuration of the stereocenter by comparing the experimental spectrum with theoretical calculations or with spectra of structurally related compounds of known stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Conformational and Mechanistic Studies

Table 3: Characteristic Vibrational Frequencies for 3-ethyl-6-(trifluoromethyl)-1H-indole

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | IR | 3400 - 3300 |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | IR, Raman | 2980 - 2850 |

| C=C Aromatic Stretch | IR, Raman | 1600 - 1450 |

| C-F Stretch | IR | 1350 - 1150 (strong, multiple bands) |

| C-N Stretch | IR | 1300 - 1200 |

Note: This table presents typical ranges for the specified functional groups.

Biological Activity and Mechanistic Studies of 3 Ethyl 6 Trifluoromethyl 1h Indole Analogues Mechanistic Focus Only

Molecular Target Identification Methodologies (e.g., affinity purification, chemical proteomics)

Identifying the specific molecular targets of 3-ethyl-6-(trifluoromethyl)-1H-indole analogues is a critical first step in understanding their mechanism of action. Chemical proteomics is a powerful approach for the direct and comprehensive identification of proteins that bind to a small molecule. researchgate.net This often involves synthesizing a probe by modifying the indole (B1671886) analogue with a tag for analysis and a handle to stabilize the interaction with its protein partner. nih.gov

One primary method is affinity purification coupled with mass spectrometry (AP-MS) . escholarship.orgthermofisher.com In this technique, a derivative of the indole compound is immobilized on a solid support, such as chromatography beads. researchgate.net A cell lysate is then passed over this support, and proteins that specifically bind to the immobilized compound are captured. researchgate.net After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. researchgate.net

A more advanced in situ approach involves creating a probe by functionalizing the indole analogue with a tag, such as biotin (B1667282), and a photoreactive or chemically reactive group. nih.gov This probe is introduced into living cells, where it can interact with its target protein in its native environment. nih.gov Subsequent cell lysis and purification using the tag (e.g., streptavidin beads for a biotin tag) isolates the protein-probe complex for identification. acs.org For example, a biotinylated, activity-based probe of a different compound family was used to identify Sec23 homologue A and GDP-dissociation inhibitor alpha as potential targets by employing quantitative proteomic analysis to distinguish specific interactors from background proteins. acs.org

These methodologies allow for the unbiased discovery of protein binding partners, providing crucial insights into the potential pathways and processes modulated by the indole analogues. researchgate.netnih.gov

Enzyme Interaction and Inhibition Mechanism Studies (e.g., kinetic analysis, binding assays)

Analogues of 3-ethyl-6-(trifluoromethyl)-1H-indole can function as enzyme inhibitors. Investigating the mechanism of this inhibition involves detailed biochemical and kinetic studies. nih.gov For instance, studies on related indole-2,3-diones (isatins) have demonstrated their ability to act as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of many xenobiotics and drugs. nih.govacs.org

Kinetic analysis is employed to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency, typically expressed as the inhibition constant (Kᵢ). acs.org These assays measure enzyme activity in the presence of varying concentrations of both the substrate and the inhibitor. The resulting data helps to elucidate how the compound interacts with the enzyme's active site or other regulatory sites. nih.gov

In the case of isatin (B1672199) analogues, a clear relationship was established between the compound's hydrophobicity and its inhibitory potency. acs.org Analogues with higher calculated logP (clogP) values, indicating greater hydrophobicity, generally exhibited lower Kᵢ values, signifying more potent inhibition. nih.govacs.org

| Isatin Analogue Position | Substituent | clogP | Kᵢ for hCE1 (nM) |

| 5 | -Cl | 1.83 | >100,000 |

| 5 | -CF₃ | 2.53 | 1,800 |

| 5,7 | Di-Cl | 2.76 | 2,700 |

| 4 | -Ph | 3.32 | 1,100 |

| 4,5,6,7 | Tetra-Cl | 4.64 | 240 |

| N/A | Benzil | 3.19 | 100 |

This table presents selected data on the relationship between hydrophobicity (clogP) and inhibitory potency (Kᵢ) of isatin analogues against human carboxylesterase 1 (hCE1), adapted from studies on indole-2,3-diones. nih.govacs.org

Similarly, more complex indole derivatives, such as indolo[2,3-c]quinolone-6-ones, have been identified as highly potent and selective inhibitors of kinases like Haspin. nih.gov Kinase inhibition assays are used to determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), providing a measure of potency and selectivity against a panel of different kinases. nih.gov

Receptor Binding Mechanisms and Allosteric Modulation Investigations

Indole analogues frequently target G-protein coupled receptors (GPCRs). nih.gov Their mechanism can involve direct competition with endogenous ligands at the orthosteric binding site or, more subtly, through allosteric modulation. nih.govnih.gov Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the binding or efficacy of the primary ligand. nih.govacs.org

Research into trifluoromethyl-containing indole derivatives has identified them as positive allosteric modulators (PAMs) of the cannabinoid CB1 receptor. nih.govacs.org In these studies, the trifluoromethyl (CF₃) group was found to be an effective bioisosteric replacement for an aliphatic nitro (NO₂) group present in first-generation modulators. researchgate.netnih.gov This substitution generally resulted in compounds that were more potent and possessed improved metabolic stability in vitro. nih.govacs.org

Binding assays are crucial for characterizing these interactions. Radioligand binding assays, for example, can measure how an allosteric modulator affects the binding affinity (Kₔ) and binding maximum (Bₘₐₓ) of a primary ligand. For a PAM, an increase in agonist binding affinity is typically observed. nih.gov Studies on indole-2-carboxamides demonstrated their ability to enhance the binding of the CB1 agonist CP55,940, confirming a positive cooperativity mechanism. nih.gov

| Compound | Base Structure | Key Feature | Effect on CB1 Receptor |

| ZCZ011 | 3-nitroalkyl-2-phenyl-indole | NO₂ group | First-generation PAM |

| Analogue (±)-1 | 3-CF₃-alkyl-2-phenyl-indole | CF₃ group | More potent PAM, improved metabolic stability |

| ICAM-b | Indole-2-carboxamide | Pentyl group at C3 | Strong positive cooperativity with agonist |

This table summarizes findings on indole-based allosteric modulators of the CB1 receptor, highlighting the role of the trifluoromethyl group. nih.govnih.govacs.org

Cellular Pathway Modulation Studies at the Molecular Level (e.g., protein-protein interactions, signaling cascades via academic tools)

The binding of an indole analogue to its target enzyme or receptor initiates a cascade of downstream events, modulating cellular signaling pathways. The process of signal transduction is fundamentally dependent on specific protein-protein interactions (PPIs). nih.govnih.gov An active compound can alter these pathways by inhibiting a key enzyme or by changing a receptor's conformation, which in turn affects its interaction with intracellular signaling proteins like G-proteins or β-arrestins. nih.gov

For example, allosteric modulation of the CB1 receptor by certain indole-2-carboxamides leads to biased signaling. nih.gov While these compounds showed negative modulatory effects on the receptor's coupling to G-proteins, they simultaneously induced β-arrestin-mediated downstream activation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov This demonstrates how a single compound can selectively engage specific downstream pathways, a phenomenon with significant therapeutic potential.

The study of these molecular-level events involves techniques like immunoblotting (Western blotting) to measure changes in the phosphorylation state of key signaling proteins (e.g., ERK), which indicates pathway activation or inhibition. nih.gov Understanding how a compound modulates the complex network of PPIs that constitute a signaling cascade provides a detailed picture of its cellular mechanism of action. nih.govnih.gov These interactions are often mediated by modular protein domains that confer specific binding activities. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Interaction Level for Biological Systems

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. nih.gov By systematically modifying the chemical structure of the 3-ethyl-6-(trifluoromethyl)-1H-indole scaffold and evaluating the biological activity of each new analogue, researchers can deduce the molecular features required for effective interaction with the biological target. nih.govacs.org

Key aspects of SAR for indole-based compounds include:

Substituents on the Indole Ring: The nature and position of substituents are critical. The 6-trifluoromethyl group itself is a key modification. researchgate.net Further substitutions can fine-tune activity. For example, in a series of Mpro inhibitors, adding a fluorine atom to the 5-position of a benzothiazole (B30560) moiety attached to an indole core enhanced antiviral activity significantly compared to substitution at the 4-position, due to additional interactions with Thr25 and Ser46 residues in the target's binding site. acs.org

Modifications at the 3-Position: The ethyl group at the C3 position is a common starting point. Altering its length or character can impact activity. In CB1 receptor modulators, changing a C3-ethyl group to a C3-pentyl group on an indole-2-carboxamide scaffold significantly increased the positive cooperativity with the agonist. nih.gov

| Scaffold Modification | Target | Observation |

| Indole-2,3-diones | Carboxylesterases | Increased hydrophobicity (higher clogP) correlates with higher inhibitory potency (lower Kᵢ). acs.org |

| Bis-indoles | HIV-1 gp41 | 6-6' linkage between indole rings is optimal for binding affinity and antiviral activity. nih.gov |

| Indole-2-carboxamides | CB1 Receptor | Changing C3-ethyl to C3-pentyl increases positive allosteric modulation. nih.gov |

| Indole-benzothiazoles | SARS-CoV-2 Mpro | 5-Fluoro substitution on benzothiazole is more potent than 4-fluoro due to extra H-bonds. acs.org |

This interactive table summarizes key SAR findings for various indole-based analogues at the molecular interaction level.

These studies provide a rational basis for the design of new analogues with improved therapeutic properties. acs.org

Advanced Imaging Techniques for Subcellular Localization Studies in Research Models

Determining where a compound accumulates within a cell is vital for understanding its mechanism and potential off-target effects. Advanced imaging techniques, particularly super-resolution microscopy (SRM), have become indispensable tools for studying drug dynamics at the subcellular level. nih.govnih.gov These methods overcome the diffraction limit of conventional optical microscopes, enabling visualization of molecular interactions within organelles and other cellular structures with nanoscale resolution. nih.govresearchgate.net

SRM techniques applicable to this research include:

Structured Illumination Microscopy (SIM): Offers fast imaging speeds and is well-suited for dynamic imaging of living cells, allowing researchers to visualize the interaction of fluorescently-tagged indole analogues with cellular components in real-time. nih.gov

Stimulated Emission Depletion (STED) Microscopy and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM): These techniques provide even higher spatial resolution, making it possible to precisely locate compounds within specific subcellular compartments like mitochondria or the endoplasmic reticulum. nih.gov

To use these techniques, the indole analogue is often modified with a fluorophore. This fluorescent probe can then be introduced to cell cultures, and its distribution and trafficking can be tracked over time. researchgate.net These powerful imaging strategies allow researchers to directly observe a drug's route of entry, its accumulation in specific organelles, and its effect on organelle interactions, providing a visual link between the compound's chemical structure and its biological function at the subcellular level. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 3 Ethyl 6 Trifluoromethyl 1h Indole

The indole (B1671886) scaffold, particularly when functionalized with fluorine-containing groups like trifluoromethyl, represents a significant area of interest in medicinal chemistry and materials science. nih.govnih.gov The compound 3-ethyl-6-(trifluoromethyl)-1H-indole serves as a prototypical structure for exploring future research directions. Emerging avenues for this class of compounds are increasingly focused on the integration of advanced computational tools, novel synthetic methodologies, and interdisciplinary applications that push the boundaries of traditional chemical research.

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-6-(trifluoromethyl)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of trifluoromethyl-substituted indoles often employs electrophilic substitution or cross-coupling reactions. For example, iodine catalysis (10 mol% I₂ in MeCN at 40°C for 5 hours) achieved 98% yield in synthesizing analogous trifluoromethyl-indole derivatives . Key steps include:

- Substrate Preparation : Pre-functionalization of the indole ring at the 6-position with trifluoromethyl groups via Ullmann coupling or direct fluorination.

- Ethylation : Introducing the 3-ethyl group via alkylation using ethyl halides under basic conditions (e.g., NaH in DMF).

- Optimization : Reaction temperature and catalyst loading significantly impact regioselectivity. For instance, FeCl₃ at 40°C yielded 67% in similar systems, while I₂ improved efficiency .

Q. How can researchers purify and characterize 3-ethyl-6-(trifluoromethyl)-1H-indole?

- Methodological Answer :

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane. For polar impurities, preparative HPLC with a C18 column is recommended.

- Characterization :

- 1H/13C NMR : Identify ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and trifluoromethyl (δ ~110–120 ppm in 13C NMR) groups. Tautomeric shifts (e.g., ketone/enol forms) may require variable-temperature NMR .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (expected [M+H]+: 230.15) and purity .

- XRD : Resolve crystallographic ambiguities, especially if tautomerism or polymorphism is suspected .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions of 3-ethyl-6-(trifluoromethyl)-1H-indole be addressed?

- Methodological Answer : The electron-withdrawing trifluoromethyl group at C6 deactivates the indole ring, directing electrophiles to C4 or C6. To enhance C4 selectivity:

- Catalyst Screening : I₂ or FeCl₃ in MeCN increases electrophilic attack at C4, as shown in analogous systems (e.g., 98% yield for C4-acylated indoles) .

- Protecting Groups : Temporarily protect the indole NH with Boc groups to modulate reactivity .

- Computational Modeling : DFT calculations predict charge distribution and transition states to guide reagent selection .

Q. What experimental strategies resolve contradictions in spectroscopic data for 3-ethyl-6-(trifluoromethyl)-1H-indole derivatives?

- Methodological Answer :

- Tautomerism Analysis : For keto-enol equilibria (e.g., in acylated derivatives), use VT-NMR (variable temperature) to observe dynamic exchange. For example, ketone/enol ratios in 1H NMR shifted from 0.5:1 to 1:1 at 60°C .

- Isotopic Labeling : Introduce 2H or 19F labels to track positional stability during reactions.

- Synchrotron XRD : Resolve ambiguities in crystal structures caused by disordered trifluoromethyl groups .

Q. How can researchers design experiments to evaluate the bioactivity of 3-ethyl-6-(trifluoromethyl)-1H-indole?

- Methodological Answer :

- Target Identification : Screen against kinase or GPCR targets using indole scaffolds as probes. For example, bisindolylmaleimide derivatives showed PKC inhibition .

- Assay Design :

- In vitro : Use fluorescence polarization assays to measure binding affinity (e.g., ATP-competitive kinase inhibitors).

- Cellular Uptake : Track compound localization via confocal microscopy with fluorophore-tagged analogs .

- SAR Studies : Synthesize analogs (e.g., 3-propyl or 6-pentafluoroethyl) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.